molecular formula C25H21N7O2 B3025774 PRGL493

PRGL493

Numéro de catalogue: B3025774
Poids moléculaire: 451.5 g/mol
Clé InChI: QNWGOBIYAPLFMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PRGL493 est un composé chimique connu pour son rôle d'inhibiteur de l'acyl-CoA synthétase à longue chaîne 4 (ACSL4). Cette enzyme est impliquée dans le métabolisme de l'acide arachidonique et la stéroïdogenèse. This compound a montré un potentiel significatif dans l'inhibition de la formation d'arachidonoyl-CoA à partir de l'acide arachidonique, affectant ainsi la prolifération et la migration de certaines cellules cancéreuses .

Analyse Des Réactions Chimiques

Types de réactions

PRGL493 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant this compound comprennent des niveaux réduits d'arachidonoyl-CoA et de progestérone, conduisant à une inhibition de la croissance tumorale dans certaines cellules cancéreuses .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Mécanisme d'action

This compound exerce ses effets en inhibant l'acyl-CoA synthétase à longue chaîne 4 (ACSL4). Cette inhibition empêche la formation d'arachidonoyl-CoA à partir de l'acide arachidonique, affectant ainsi diverses voies de transduction du signal impliquées dans la croissance tumorale et la stéroïdogenèse. Le composé bloque la prolifération cellulaire et la croissance tumorale dans les modèles cellulaires et animaux du cancer du sein et de la prostate .

Applications De Recherche Scientifique

Applications in Cancer Treatment

1. Breast Cancer and Prostate Cancer

PRGL493 has demonstrated significant efficacy in inhibiting tumor growth in both breast and prostate cancer models. In vitro studies showed that this compound blocked cell proliferation and sensitized tumor cells to chemotherapeutic agents. In animal models, it reduced tumor size and inhibited metastasis, particularly in triple-negative breast cancer (TNBC) models .

Case Study: Triple-Negative Breast Cancer (TNBC)

  • Model Used: 4T1-Luc allograft model
  • Findings: this compound treatment resulted in a marked decrease in metastasis without significantly affecting primary tumor volume. The compound inhibited the migratory and invasive capabilities of TNBC cells, indicating its potential as an anti-metastatic agent .

2. Resistance to Hormonal Treatments

In castration-resistant prostate cancer models, this compound not only inhibited tumor growth but also countered resistance to anti-hormonal therapies. This dual action makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy in hormone-dependent cancers .

Applications in Inflammatory Diseases

1. Acute Pancreatitis

Recent studies have explored the potential of this compound in managing severe acute pancreatitis (SAP). In mouse models, administration of this compound significantly reduced inflammatory markers such as IL-6 and TNFα, alleviated pancreatic edema, and decreased necrosis .

Case Study: Severe Acute Pancreatitis

  • Model Used: Cerulein-induced acute pancreatitis mouse model
  • Findings: Mice treated with this compound exhibited reduced serum amylase levels and less severe histopathological changes compared to controls, suggesting its therapeutic potential in inflammatory conditions related to ACSL4 dysregulation .

Summary of Research Findings

Application AreaModel UsedKey Findings
Breast Cancer4T1-Luc allograft modelSignificant reduction in metastasis; minimal effect on primary tumor size
Prostate CancerVarious cellular modelsInhibition of tumor growth; sensitization to chemotherapy
Severe Acute PancreatitisCerulein-induced modelReduced inflammatory cytokines; alleviation of pancreatic damage

Mécanisme D'action

PRGL493 exerts its effects by inhibiting long-chain acyl-CoA synthetase 4 (ACSL4). This inhibition prevents the formation of arachidonoyl-CoA from arachidonic acid, thereby affecting various signal transduction pathways involved in tumor growth and steroidogenesis. The compound blocks cell proliferation and tumor growth in both breast and prostate cellular and animal models .

Comparaison Avec Des Composés Similaires

Composés similaires

    Thiazolidinediones : Ces composés inhibent également l'ACSL4, mais ont des structures moléculaires et des mécanismes d'action différents.

    Anti-inflammatoires non stéroïdiens (AINS) : Certains AINS inhibent le métabolisme de l'acide arachidonique, mais ciblent des enzymes différentes.

Unicité de PRGL493

This compound est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de l'ACSL4. Il a montré une efficacité significative dans la réduction de la croissance tumorale et la survenue de la résistance thérapeutique dans les modèles de cancer, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

PRGL493 is a selective inhibitor of Acyl-CoA synthetase 4 (ACSL4), an enzyme implicated in various biological processes, including fatty acid metabolism, steroidogenesis, and tumor progression. Recent studies have highlighted the compound's potential therapeutic applications, particularly in cancer treatment and inflammatory conditions.

This compound functions by inhibiting ACSL4 enzymatic activity, which is crucial for converting arachidonic acid into arachidonoyl-CoA. This inhibition leads to several biological effects:

  • Tumor Growth Inhibition : this compound has been shown to block cell proliferation and tumor growth in breast and prostate cancer models. It sensitizes tumor cells to chemotherapeutic agents and hormonal treatments .
  • Steroid Synthesis Suppression : The compound significantly inhibits de novo steroid synthesis in testicular and adrenal cells, as well as in prostate tumor cells .
  • Anti-inflammatory Effects : In models of severe acute pancreatitis, this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and TNFα, alleviating pancreatic edema and necrosis .

In Vitro Studies

  • Cell Proliferation : In studies involving breast cancer cell lines (e.g., MDA-MB-231), this compound did not significantly alter ACSL4 protein expression but markedly impaired the migratory and invasive capabilities of the cells .
  • Steroid Production : this compound treatment in MA-10 Leydig cells led to decreased progesterone levels, indicating its role in inhibiting steroid hormone production .

In Vivo Studies

  • Tumor Models : In murine models of triple-negative breast cancer (TNBC), administration of this compound resulted in reduced metastasis without significantly affecting primary tumor volume. This suggests that while the compound may not inhibit initial tumor growth, it effectively prevents the spread of cancer .
  • Acute Pancreatitis Models : Mice treated with this compound showed reduced serum amylase levels and improved histopathological outcomes compared to controls, indicating a protective effect against acute pancreatitis .

Data Tables

Study Type Effect Observed Model Used Reference
In VitroInhibition of cell proliferationMDA-MB-231
In VitroDecreased steroid productionMA-10 Leydig cells
In VivoReduced metastasisTNBC mouse model
In VivoAlleviated pancreatic edemaAcute pancreatitis model

Case Studies

  • Breast Cancer Case Study : A study utilizing this compound demonstrated its ability to disrupt the metastatic capabilities of TNBC cells in vivo. Mice treated with the compound exhibited significant reductions in metastatic spread as evidenced by bioluminescence imaging .
  • Acute Pancreatitis Case Study : In a model of severe acute pancreatitis induced by L-arginine, this compound administration was associated with decreased inflammatory cytokine levels and improved histological scores, highlighting its potential as a therapeutic agent in inflammatory diseases .

Propriétés

IUPAC Name

N-[4-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O2/c1-15-12-13-21(34-15)22-18(14-31(30-22)17-8-4-3-5-9-17)23-28-24(26-16(2)33)29-25-27-19-10-6-7-11-20(19)32(23)25/h3-14,23H,1-2H3,(H2,26,27,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWGOBIYAPLFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2C3N=C(NC4=NC5=CC=CC=C5N34)NC(=O)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PRGL493
Reactant of Route 2
PRGL493
Reactant of Route 3
PRGL493
Reactant of Route 4
PRGL493
Reactant of Route 5
PRGL493
Reactant of Route 6
PRGL493

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.